1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one
Description
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone derivative characterized by a 2-amino-3-ethoxyphenyl substituent and a 2-chloropropanone backbone. The ethoxy group at the 3-position and the amino group at the 2-position of the phenyl ring contribute to its electronic and steric properties, influencing its solubility, crystallinity, and reactivity. This compound’s structural features make it a subject of interest in organic synthesis and crystallography, particularly for studying hydrogen bonding patterns and intermolecular interactions .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(2-amino-3-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-9-6-4-5-8(10(9)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
VJYKVQQRKWKRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)C(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-3-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one is compared with structurally related chlorinated propanone derivatives. Key distinctions arise from substituent positions, functional groups, and molecular geometries.
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound is electron-donating, stabilizing the phenyl ring through resonance, whereas chlorine substituents in analogs (e.g., 2,4-dichlorophenyl in ) are electron-withdrawing, reducing electron density on the aromatic system.
- Steric Hindrance: The cyclopropyl group in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one introduces significant steric constraints compared to the linear 2-chloropropanone chain in the target compound.
Hydrogen Bonding and Crystallinity
- In contrast, 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride forms ionic hydrogen bonds (N⁺–H···Cl⁻), enhancing its crystalline stability.
Research Findings and Implications
- Solubility : The ethoxy group in the target compound increases polarity, rendering it more soluble in polar solvents compared to its dichlorophenyl counterpart .
- Thermal Stability : Cyclopropane-containing analogs exhibit lower thermal stability due to ring strain, whereas the target compound’s linear structure may enhance resilience under heating.
- Crystallographic Validation : Structural analyses using SHELX software confirm that hydrogen bonding patterns in the target compound align with graph set theory predictions, ensuring reliable crystallographic data .
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